

JNJ-7706621: A Dual Inhibitor of Cyclin-Dependent and Aurora Kinases

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Compound of Interest

Compound Name: JNJ-6204

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An In-depth Technical Guide on the Mechanism of Action

This technical guide provides a comprehensive overview of the mechanism of action of JNJ-7706621, a potent small molecule inhibitor targeting key regulators of the cell cycle. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this compound.

Core Mechanism of Action

JNJ-7706621 is a novel cell cycle inhibitor that functions as a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.^{[1][2][3]} Its primary mechanism involves the potent and selective inhibition of these key enzymatic regulators of cell division, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.^[1] The compound has demonstrated significant antitumor activity in preclinical models, both in vitro and in vivo.^{[1][4]}

Inhibition of Cyclin-Dependent Kinases (CDKs)

JNJ-7706621 exhibits potent inhibitory activity against several members of the CDK family, which are essential for the progression of the cell cycle. By inhibiting CDKs, particularly CDK1 and CDK2, JNJ-7706621 disrupts the normal transition through different phases of the cell cycle.^{[1][5]} This inhibition leads to a delay in the exit from the G1 phase and a subsequent arrest in the G2-M phase.^{[1][6]} The compound has been shown to interfere with the phosphorylation of downstream CDK substrates, such as the retinoblastoma protein (Rb).^[1]

Inhibition of Aurora Kinases

In addition to its effects on CDKs, JNJ-7706621 is a potent inhibitor of Aurora kinases A and B. [1][5] These kinases play a critical role in mitosis, including spindle formation and chromosome segregation. Inhibition of Aurora kinases by JNJ-7706621 leads to defects in these mitotic processes, contributing to the induction of endoreduplication (a process of DNA replication without cell division) and apoptosis.[1] A key marker of Aurora B activity, the phosphorylation of histone H3, is also inhibited by JNJ-7706621.[1]

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of JNJ-7706621 against various kinases and its anti-proliferative effects on different cell lines have been quantified in several studies.

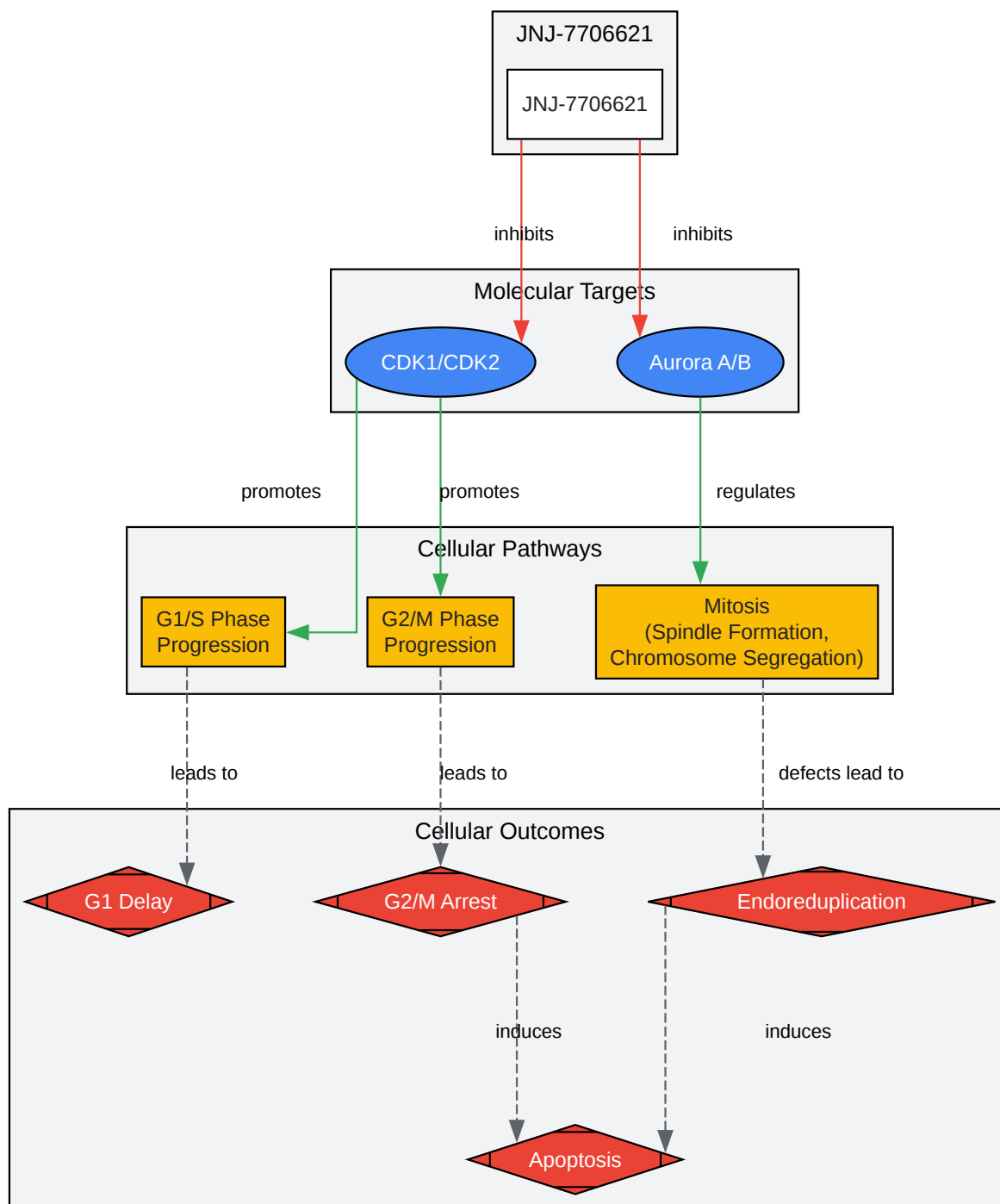
Target Kinase	IC50 (nM)
CDK1/Cyclin B	9[5][6]
CDK2/Cyclin A	4[2]
CDK2/Cyclin E	3[2][5]
CDK3/Cyclin E	58[2][3]
CDK4/Cyclin D1	253[2][3]
CDK6/Cyclin D1	175[2][3]
Aurora A	11[2][5][6]
Aurora B	15[2][3][5]
VEGF-R2	154-254[6]
FGF-R2	154-254[6]
GSK3 β	154-254[6]

Cell Line	Cancer Type	IC50 (nM)
HeLa	Cervical Cancer	112-284[5][6][7]
HCT-116	Colon Cancer	112-514[6][7]
SK-OV-3	Ovarian Cancer	112-514[6]
PC3	Prostate Cancer	112-514[6][7]
DU145	Prostate Cancer	112-514[6][7]
A375	Melanoma	112-514[5][6]
MDA-MB-231	Breast Cancer	112-514[6][7]
MES-SA	Uterine Sarcoma	112-514[6]
MES-SA/Dx5	Uterine Sarcoma (P-glycoprotein overexpressing)	112-514[6]

JNJ-7706621 demonstrates a selective anti-proliferative effect on tumor cells, being approximately 10-fold less potent against normal human cell lines such as MRC-5, HASMC, HUVEC, and HMVEC (IC50 range of 3.67-5.42 μ M).[3][6] The compound's efficacy appears to be independent of the p53 or retinoblastoma status of the cancer cells.[1][3]

Signaling Pathway and Cellular Consequences

The dual inhibition of CDKs and Aurora kinases by JNJ-7706621 triggers a cascade of cellular events that ultimately lead to tumor cell death.



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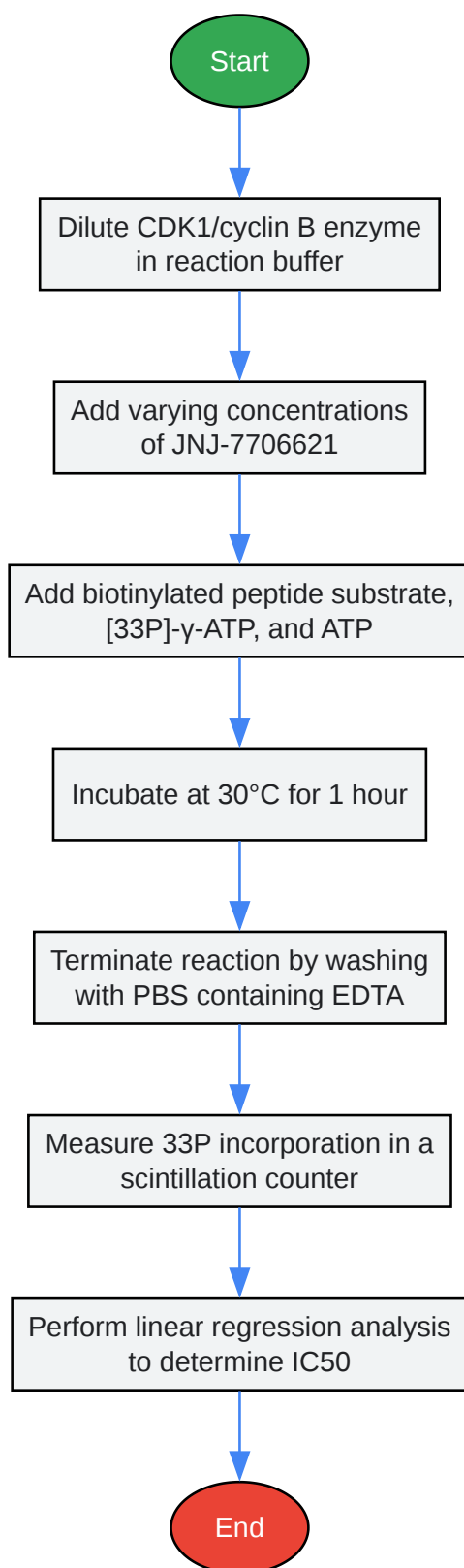
Caption: JNJ-7706621 inhibits CDKs and Aurora kinases, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and reproducing the findings related to JNJ-7706621.

CDK1 Kinase Activity Assay

This assay measures the ability of JNJ-7706621 to inhibit the phosphorylation of a substrate by the CDK1/cyclin B complex.



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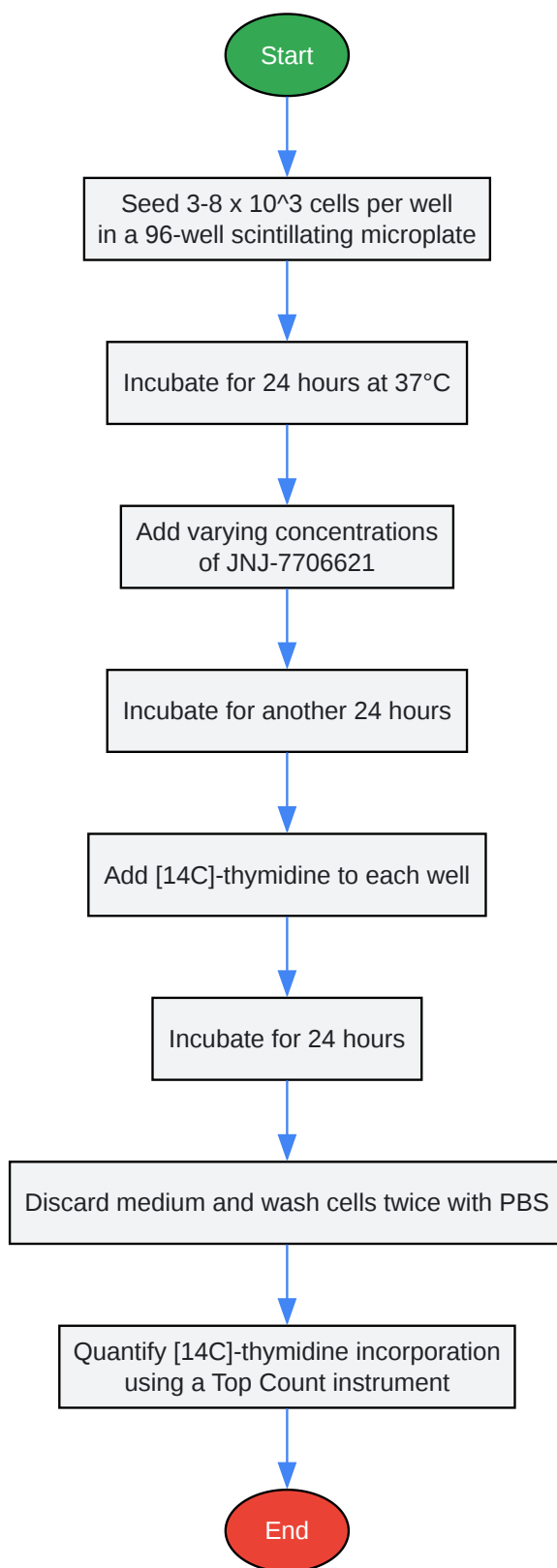
Caption: Workflow for determining the in vitro inhibitory activity of JNJ-7706621 on CDK1 kinase.

Methodology:

- The CDK1/cyclin B enzyme is diluted in a reaction buffer containing 50 mM Tris-HCl (pH 8), 10 mM MgCl₂, 0.1 mM Na₃VO₄, and 1 mM DTT.[6]
- Various concentrations of JNJ-7706621 are added to the enzyme solution.[6]
- The kinase reaction is initiated by adding a biotinylated peptide substrate, 0.1 µCi per well of 33P-γ-ATP, and 5 µM ATP.[6]
- The reaction mixture is incubated for 1 hour at 30°C.[6]
- The reaction is terminated by washing the streptavidin-coated microplate with PBS containing 100 mM EDTA.[6]
- The amount of incorporated 33P is quantified using a scintillation counter.[6]
- The IC₅₀ value is determined by performing a linear regression analysis of the percent inhibition at different compound concentrations.[6]

Cell Proliferation Assay

This assay assesses the effect of JNJ-7706621 on the proliferation of cancer cell lines by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.



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Caption: Workflow for the [14C]-thymidine incorporation cell proliferation assay.

Methodology:

- Cells are seeded into a 96-well CytoStar scintillating microplate at a density of 3,000 to 8,000 cells per well and incubated for 24 hours.[6]
- JNJ-7706621 is added to the wells at various concentrations, and the plate is incubated for an additional 24 hours.[6]
- Methyl-14C-thymidine (0.2 μ Ci/well) is then added, and the plate is incubated for a further 24 hours.[6]
- The medium is discarded, and the cells are washed twice with PBS.[6]
- The amount of incorporated 14C-thymidine is quantified using a Packard Top Count instrument.[6]

In Vivo Antitumor Activity

In vivo studies using human tumor xenograft models in mice have demonstrated the efficacy of JNJ-7706621 in inhibiting tumor growth.[1][4] Intermittent dosing regimens have been shown to produce significant antitumor activity, with a direct correlation observed between the total cumulative dose and the therapeutic effect.[1] For instance, in an A375 human melanoma xenograft model, intraperitoneal administration of JNJ-7706621 at 100 mg/kg resulted in 95% tumor growth inhibition.[5]

Conclusion

JNJ-7706621 is a potent dual inhibitor of CDKs and Aurora kinases with a well-defined mechanism of action centered on the disruption of the cell cycle and mitosis. Its selective and potent anti-proliferative activity against a broad range of cancer cell lines, coupled with its demonstrated in vivo efficacy, underscores its potential as a therapeutic agent in oncology. Further investigation into its clinical application is warranted.

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